molecular formula C16H13ClN2O8S B11113212 Dimethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Dimethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate

Cat. No.: B11113212
M. Wt: 428.8 g/mol
InChI Key: YMIWWZYIUKWVDW-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(4-CHLORO-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE is a complex organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and industrial applications due to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(4-CHLORO-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE typically involves multiple steps. One common method includes the reaction of 5-aminoisophthalic acid with 4-chloro-3-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}isophthalic acid, which is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(4-CHLORO-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, bases like sodium hydroxide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 5-{[(4-amino-3-nitrophenyl)sulfonyl]amino}isophthalate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}isophthalic acid.

Scientific Research Applications

DIMETHYL 5-{[(4-CHLORO-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE is utilized in various fields of scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(4-CHLORO-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-{[(4-CHLORO-3-NITROBENZOYL)AMINO]ISOPHTHALATE}
  • DIMETHYL 5-{[(4-FLUORO-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE
  • DIMETHYL 5-{[(4-METHYL-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE

Uniqueness

DIMETHYL 5-{[(4-CHLORO-3-NITROPHENYL)SULFONYL]AMINO}ISOPHTHALATE is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C16H13ClN2O8S

Molecular Weight

428.8 g/mol

IUPAC Name

dimethyl 5-[(4-chloro-3-nitrophenyl)sulfonylamino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H13ClN2O8S/c1-26-15(20)9-5-10(16(21)27-2)7-11(6-9)18-28(24,25)12-3-4-13(17)14(8-12)19(22)23/h3-8,18H,1-2H3

InChI Key

YMIWWZYIUKWVDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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